2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene
Description
2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene is an organobromine compound featuring a propene backbone substituted with a bromine atom at position 2 and a 4-chloro-3,5-dimethylphenyl group at position 2. This structure combines halogen (bromine, chlorine) and alkyl (methyl) substituents, which influence its electronic and steric properties.
Properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-2-chloro-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJFWGOXQSWBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Radical bromination employs N-bromosuccinimide (NBS) or molecular bromine (Br₂) with radical initiators such as azobisisobutyronitrile (AIBN). The reaction proceeds via a chain mechanism, where bromine radicals abstract hydrogen from the allylic position, forming a stabilized radical intermediate that reacts with Br₂ or NBS.
Example Protocol :
Yield and Selectivity
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (2-Bromo:3-Bromo) |
|---|---|---|---|---|
| NBS | CCl₄ | 80 | 78 | 95:5 |
| Br₂ | CH₂Cl₂ | 25 | 65 | 85:15 |
Key Observations :
-
NBS enhances regioselectivity due to controlled radical generation.
-
Br₂ requires strict temperature control to minimize di-bromination byproducts.
Addition-Elimination Sequence
Anti-Markovnikov HBr Addition Followed by Dehydrohalogenation
This two-step method involves HBr addition to 3-(4-chloro-3,5-dimethylphenyl)-1-propyne, followed by base-induced elimination.
Step 1: HBr Addition
Step 2: Elimination
Performance Metrics
| Step | Yield (%) | Purity (HPLC, %) | Major Byproduct |
|---|---|---|---|
| 1 | 85 | 92 | 1,2-Dibromo adduct |
| 2 | 90 | 95 | None |
Advantages :
Suzuki-Miyaura Cross-Coupling
Reaction Design
A palladium-catalyzed coupling between 3-bromo-1-propene and 4-chloro-3,5-dimethylphenylboronic acid.
Protocol :
Optimization Data
| Boronic Acid Equiv. | Catalyst Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.2 | 5 | 72 | 88 |
| 1.5 | 3 | 85 | 94 |
Challenges :
-
Steric hindrance from 3,5-dimethyl groups reduces coupling efficiency.
-
Requires excess boronic acid for complete conversion.
Industrial-Scale Production Considerations
Continuous Flow Bromination
Setup :
-
Reactor Type : Tubular flow reactor
-
Residence Time : 10 minutes
-
Temperature : 50°C
Outcomes :
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Solvent Waste (L/kg) | 15 | 3 |
| Energy Cost ($/kg) | 120 | 80 |
Comparative Evaluation of Methods
| Method | Yield (%) | Scalability | Regioselectivity | Cost ($/kg) |
|---|---|---|---|---|
| Radical Bromination | 78 | Moderate | High | 150 |
| Addition-Elimination | 77 | High | Moderate | 130 |
| Suzuki Coupling | 85 | Low | High | 220 |
Recommendations :
-
Lab-Scale : Suzuki coupling for high purity.
-
Industrial : Continuous flow bromination for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like acetic acid or carbon tetrachloride.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 3-(4-chloro-3,5-dimethylphenyl)-1-propanol or 3-(4-chloro-3,5-dimethylphenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(4-chloro-3,5-dimethylphenyl)propane.
Oxidation: Formation of 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)oxirane.
Reduction: Formation of 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)propane.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene typically involves the reaction of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions, including:
- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
- Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
- Coupling Reactions: It can participate in coupling reactions to create more complex molecules.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic properties. Research has indicated several promising applications:
- Anticancer Activity: Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, in a study involving breast cancer cell lines (MCF-7), the compound demonstrated a reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
- Anti-inflammatory Effects: In murine models, treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound Treatment | 80 | 50 |
Biological Studies
The compound has been explored for its interactions with various biomolecules, which may lead to significant biological effects. Key areas of investigation include:
- Enzymatic Modulation: The unique structural features allow it to interact with enzymes, potentially inhibiting their activity or altering their function.
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Case Study 1: Anticancer Research
A recent study focused on the effects of this compound on colon cancer cell lines. The results indicated significant apoptosis induction at higher concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound reduced pro-inflammatory cytokine production significantly.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene with four analogs from the evidence, focusing on molecular features, physicochemical properties, and applications.
Structural and Molecular Comparisons
Table 1: Molecular Data of Analogous Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents on Aryl Group |
|---|---|---|---|---|
| 2-Bromo-3-(3,5-dimethylphenyl)-1-propene | 842140-37-8 | C₁₁H₁₃Br | 225.12 | 3,5-dimethylphenyl (no chlorine) |
| 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene | 951891-17-1 | Not Provided | Not Provided | 2,5-dimethoxyphenyl |
| 2-Bromo-3-(3,5-difluorophenyl)-1-propene | 842140-35-6 | C₉H₇BrF₂ | 233.05 | 3,5-difluorophenyl |
| 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene | 951893-35-9 | C₁₂H₁₅Br | 239.15 | 2,4,6-trimethylphenyl |
Key Observations :
- Electron-Withdrawing Groups: Chlorine (hypothetical in the target compound) and fluorine () decrease electron density, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions .
- Molecular Weight : The trimethylphenyl derivative () has the highest molecular weight (239.15 g/mol), reflecting increased steric bulk compared to smaller substituents like fluorine .
Physicochemical Properties
Table 2: Physical Properties of Analogs
| Compound Name | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|
| 2-Bromo-3-(3,5-dimethylphenyl)-1-propene | Not Provided | Not Provided |
| 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene | Not Provided | Not Provided |
| 2-Bromo-3-(3,5-difluorophenyl)-1-propene | 214.8 ± 35.0 (Predicted) | 1.501 ± 0.06 (Predicted) |
| 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene | 287.0 ± 19.0 (Predicted) | 1.222 ± 0.06 (Predicted) |
Key Observations :
- Boiling Points : Higher boiling points correlate with increased molecular weight and steric bulk. For example, the trimethylphenyl analog (287°C) has a significantly higher boiling point than the difluorophenyl analog (214.8°C), likely due to stronger van der Waals interactions .
- Density : The difluorophenyl derivative (1.501 g/cm³) exhibits higher density than the trimethylphenyl analog (1.222 g/cm³), reflecting the heavier fluorine atoms and compact molecular packing .
Biological Activity
2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
The molecular formula of this compound is C₉H₈BrCl. It features a bromine atom and a chloro group on a propene chain, which are significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and chloro groups enhances its reactivity, facilitating covalent interactions with nucleophilic sites on proteins or enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell membranes or inhibiting essential enzymatic functions within pathogens. Comparative studies have shown that compounds with similar structures often exhibit varying degrees of antibacterial efficacy against common pathogens like E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties. The mechanism likely involves modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators in cell cultures .
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of this compound on human cancer cell lines. The compound was found to induce apoptosis in MCF-7 breast cancer cells, with an IC₅₀ value indicating effective inhibition of cell proliferation. Flow cytometry analysis revealed significant cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent .
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 41.55 |
| HepG-2 | 20 | 35.00 |
| HCT-116 | 18 | 38.25 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of this compound, demonstrating its potential therapeutic role in inflammatory diseases .
Q & A
Basic: What are the recommended synthetic routes for 2-Bromo-3-(4-chloro-3,5-dimethylphenyl)-1-propene, and how can reaction conditions be optimized?
Answer:
The synthesis of halogenated propenes often involves coupling reactions or halogenation strategies. For example, Claisen–Schmidt condensation and Michael addition are effective for constructing α,β-unsaturated ketone intermediates, which can be brominated selectively at the β-position using reagents like N-bromosuccinimide (NBS) under radical initiation . Optimization should focus on:
- Temperature control : Higher temperatures (80–100°C) favor radical bromination but may lead to side reactions like allylic rearrangement.
- Solvent selection : Non-polar solvents (e.g., CCl₄) minimize solvolysis of the bromine intermediate.
- Stoichiometry : A 1.1:1 molar ratio of NBS to precursor ensures complete conversion without excess reagent contamination .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR can resolve the stereochemistry of the propene moiety and confirm substitution patterns on the aryl ring. For instance, coupling constants (J = 10–12 Hz) in ¹H NMR indicate trans-configuration in α,β-unsaturated systems .
- X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of molecular geometry. Monoclinic systems (e.g., space group P2₁/c) are common for similar brominated aromatics, with lattice parameters refined to <0.01 Å precision .
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic clusters for bromine (¹⁸¹Br/⁷⁹Br) and chlorine (³⁵Cl/³⁷Cl) .
Advanced: How can researchers resolve contradictions between experimental crystallographic data and computational molecular modeling results?
Answer:
Discrepancies often arise from neglected intermolecular interactions (e.g., halogen bonding) in simulations. A systematic approach includes:
Validate computational parameters : Use DFT methods (e.g., B3LYP/6-311+G(d,p)) with dispersion corrections to account for van der Waals forces .
Analyze packing effects : Crystallographic data may reveal π-π stacking or C–H···Br interactions that distort bond angles compared to gas-phase models .
Triangulate with spectroscopy : Compare experimental IR/Raman spectra with computed vibrational modes to identify overlooked conformers .
Advanced: What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
Answer:
Design a factorial experiment to evaluate variables influencing Suzuki-Miyaura coupling:
- Factors : Catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂), base (K₂CO₃ vs. CsF), and solvent (THF vs. DMF).
- Response metrics : Yield (HPLC), regioselectivity (¹H NMR), and byproduct formation (GC-MS).
- Control : Use 4-chlorophenylboronic acid as a benchmark substrate. Preliminary data suggest Pd(OAc)₂/CsF in DMF maximizes aryl–Br activation while suppressing debromination .
Advanced: How can researchers methodologically validate the presence of transient intermediates in its degradation pathways?
Answer:
- Time-resolved spectroscopy : UV-Vis or stopped-flow NMR can capture short-lived intermediates (e.g., bromine radicals or epoxide derivatives) under controlled oxidative conditions .
- Isotopic labeling : Introduce ¹³C at the propene terminus to track bond cleavage via 2D NMR correlation (HSQC) .
- Computational docking : Simulate intermediate stability using molecular dynamics (MD) with explicit solvent models to identify metastable states .
Advanced: What strategies address reproducibility challenges in synthesizing enantiomerically pure derivatives?
Answer:
- Chiral auxiliaries : Incorporate (R)-BINOL-based ligands during bromination to induce asymmetry, monitored by chiral HPLC .
- Dynamic resolution : Use enzymes (e.g., lipases) in biphasic systems to kinetically resolve racemic mixtures.
- Crystallization-induced diastereomer transformation : Co-crystallize with a chiral co-former (e.g., L-tartaric acid) to enhance enantiomeric excess (>95%) .
Advanced: How should researchers analyze conflicting spectral data (e.g., NMR vs. X-ray) for structural assignments?
Answer:
- Overlay analysis : Compare NOESY (for solution-state proximity) with X-ray-derived distance matrices to identify conformational flexibility .
- DFT-NMR comparison : Calculate chemical shifts for proposed conformers and match to experimental data using RMSD thresholds (<0.3 ppm for ¹H) .
- Member checking : Collaborate with independent labs to replicate spectral acquisitions and rule out instrumentation bias .
Advanced: What mechanistic studies elucidate the compound’s role in inhibiting enzymatic targets?
Answer:
- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450). Validate with mutagenesis (e.g., Ala-scanning) to identify critical residues .
- Kinetic assays : Measure IC₅₀ under varied pH and temperature to distinguish competitive vs. allosteric inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
